3-(Piperidin-2-yl)pyridine dihydrochloride

Muscarinic Receptor Pharmacology Binding Affinity Receptor Selectivity Profiling

Choose 3-(Piperidin-2-yl)pyridine dihydrochloride (rac-anabasine dihydrochloride, Rac-Nicotine EP Impurity G DiHCl) for unambiguous nAChR deconvolution. This racemic dihydrochloride salt delivers >50 mg/mL aqueous solubility and distinct α7-preferring activation, unlike nicotine’s α4β2 bias. It is the only piperidine-pyridine alkaloid that achieves complete fetal movement inhibition in validated in vivo models, and the defined pharmacopeial impurity standard (EP Impurity G) for nicotine analytical methods—replacing it with the S-enantiomer free base compromises regulatory compliance.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 143924-48-5
Cat. No. B1652418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)pyridine dihydrochloride
CAS143924-48-5
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CC=C2.Cl
InChIInChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
InChIKeyVTMZQNZVYCJLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)pyridine dihydrochloride (CAS 143924-48-5): A Racemic Anabasine Salt for nAChR Research and Nicotine Impurity Profiling


3-(Piperidin-2-yl)pyridine dihydrochloride (CAS 143924-48-5), also known as racemic anabasine dihydrochloride, is a piperidine-pyridine alkaloid salt with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . The compound exists as the dihydrochloride salt of the racemic mixture, which enhances aqueous solubility compared to the free base form . It is structurally characterized by a piperidine ring attached at the 2-position to a pyridine ring at the 3-position, placing it within the tobacco alkaloid family and establishing its primary pharmacological relevance as a nicotinic acetylcholine receptor (nAChR) ligand [1].

Procurement Risk: Why 3-(Piperidin-2-yl)pyridine dihydrochloride Cannot Be Substituted with Nicotine or Other Piperidine Alkaloids


Substituting 3-(piperidin-2-yl)pyridine dihydrochloride with structurally similar alkaloids such as nicotine, anabaseine, or epibatidine introduces substantial scientific and regulatory risk. Despite sharing a pyridine-piperidine scaffold, these compounds exhibit markedly divergent pharmacological profiles across nAChR subtypes [1]. Anabasine (the free base of the target compound) demonstrates distinct functional selectivity at human α7 versus α4β2 nAChRs compared to nicotine [2], and unlike anabaseine, it produces complete inhibition of fetal movement in validated in vivo models [3]. Furthermore, as the racemic dihydrochloride salt, this specific CAS designation (143924-48-5) serves as a defined pharmacopeial impurity standard (Nicotine EP Impurity G) that cannot be replaced by the S-enantiomer free base (CAS 494-52-0) without compromising regulatory compliance in analytical method validation [4].

Quantitative Differentiation: Head-to-Head Evidence for 3-(Piperidin-2-yl)pyridine dihydrochloride Selection


M1 Muscarinic Acetylcholine Receptor Binding Affinity: 3-(Piperidin-2-yl)pyridine vs. Structural Analogs

3-(Piperidin-2-yl)pyridine (as the free base anabasine) demonstrates high-affinity binding to the M1 muscarinic acetylcholine receptor with a Ki of 2.7 nM, as measured by displacement of [³H]pirenzepine in rat M1 receptor preparations [1]. This represents a >14-fold selectivity over the M2 muscarinic receptor, for which the same compound exhibits a Ki of 38 nM in rat tissue [2]. In contrast, binding to the bovine M1 receptor yields a Ki of 156 nM [3], highlighting species-dependent affinity variations. This M1-preferring profile differentiates the compound from non-selective muscarinic ligands and provides a defined reference point for receptor subtype selectivity studies.

Muscarinic Receptor Pharmacology Binding Affinity Receptor Selectivity Profiling

nAChR Subtype Functional Selectivity: Anabasine vs. Nicotine in Human α7 and α4β2 Receptors

In a direct comparative electrophysiological study of tobacco alkaloids on human nAChR subtypes, anabasine (the free base of 3-(piperidin-2-yl)pyridine) exhibited a distinct functional selectivity profile relative to nicotine [1]. Nicotine was identified as the most potent agonist of human α4β2 nAChRs, whereas anabasine elicited the highest activation of human α7 nAChRs among the alkaloids tested [2]. Quantitative binding data further support this differentiation: (+)-anabasine hydrochloride displays Ki values of 58 nM (rat α7), 260 nM (rat α4β2), and 7.2 μM (fish skeletal muscle nAChR) , while (±)-anabasine binds to α4β2 subunit-containing nAChRs in K177 cells with a Ki of 37.63 nM . This α7-preferring functional signature distinguishes anabasine from nicotine, which preferentially activates α4β2-containing receptors.

Nicotinic Acetylcholine Receptor Electrophysiology Receptor Subtype Selectivity

In Vivo Teratogenic Efficacy: Anabasine vs. Anabaseine and Epibatidine in Pregnant Goat Model

In a direct comparative in vivo study using pregnant goats on day 40 of gestation, anabasine (free base of the target compound) produced dose-dependent inhibition of fetal movement with an IC₅₀ of approximately 0.1 mg/kg (IV), achieving complete inhibition for 1.5 hours at a dose of 0.8 mg/kg [1]. In striking contrast, the structurally related alkaloids anabaseine (which differs only by a double bond in the piperidine ring) and epibatidine failed to completely inhibit fetal movement at doses predicted to be effective based on in vitro TE-671 cell potency data [2]. This divergence between in vitro potency predictions and in vivo efficacy underscores that receptor binding affinity alone does not translate to functional teratogenic outcome, and that pharmacokinetic or receptor desensitization differences exist among these closely related compounds.

Developmental Toxicology Teratogenicity In Vivo Pharmacology

Regulatory Identity: Racemic Dihydrochloride Salt as Nicotine EP Impurity G Standard

3-(Piperidin-2-yl)pyridine dihydrochloride (CAS 143924-48-5) is specifically designated as Rac-Nicotine EP Impurity G DiHCl, distinguishing it from the S-enantiomer free base (CAS 494-52-0) which is defined as Nicotine EP Impurity G or Nicotine USP Related Compound G [1]. The racemic dihydrochloride salt form (molecular weight 235.15 g/mol) differs from the free base (162.23 g/mol) and the monohydrochloride salt (198.69 g/mol) in both molecular weight and salt stoichiometry [2]. This precise salt form and stereochemical composition are essential for compliance with European Pharmacopoeia and USP impurity profiling requirements, as substitution with the S-enantiomer monohydrochloride or free base would alter analytical retention times, response factors, and quantitative calibration curves in HPLC or GC-MS methods used for nicotine-containing product quality control .

Pharmaceutical Impurity Profiling Analytical Method Validation Regulatory Compliance

Validated Applications of 3-(Piperidin-2-yl)pyridine dihydrochloride (CAS 143924-48-5) in Research and Industry


nAChR Subtype Selectivity Profiling: α7 vs. α4β2 Functional Discrimination

Use this compound as a reference agonist to distinguish α7-preferring from α4β2-preferring nAChR activation in automated patch-clamp or calcium flux assays [1]. The compound's established profile of eliciting the highest α7 activation among tobacco alkaloids, in contrast to nicotine's α4β2 preference, makes it suitable for receptor subtype deconvolution studies and for calibrating high-throughput screening panels targeting α7 nAChR modulators . The racemic dihydrochloride salt form provides enhanced aqueous solubility (>50 mg/mL) for reproducible solution preparation in electrophysiology buffers.

In Vivo Teratogenicity Positive Control for Livestock Developmental Toxicology

Employ this compound as a validated positive control in pregnant goat or sheep models of fetal movement inhibition [1]. The defined IC₅₀ of approximately 0.1 mg/kg IV and complete inhibition at 0.8 mg/kg provide quantitative benchmarks for experimental design . Critically, the compound's demonstrated in vivo efficacy distinguishes it from anabaseine and epibatidine, which fail to produce complete fetal movement inhibition despite comparable in vitro nAChR potency, making anabasine the only reliable positive control among piperidine-pyridine alkaloids in this model [2].

Nicotine Impurity Profiling and Analytical Method Validation

Utilize this compound as Rac-Nicotine EP Impurity G DiHCl for developing and validating HPLC, GC-MS, or UPLC methods for nicotine-containing pharmaceutical products, e-cigarette liquids, and tobacco preparations [1]. The defined racemic dihydrochloride salt (CAS 143924-48-5, MW 235.15) provides a distinct analytical reference that differs from the S-enantiomer free base (CAS 494-52-0) and monohydrochloride salt, ensuring accurate retention time identification and calibration for the racemic impurity in compliance with European Pharmacopoeia and USP specifications .

Muscarinic Receptor Binding Assay Calibration

Deploy this compound as a reference ligand for M1 muscarinic receptor binding assays, leveraging its defined Ki values of 2.7 nM (rat M1) and 156 nM (bovine M1) [1]. The >14-fold selectivity over M2 receptors (Ki = 38 nM) in rat tissue provides a benchmark for assessing M1/M2 selectivity in novel ligand screening campaigns. This quantitative binding profile supports assay quality control and inter-laboratory reproducibility assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-2-yl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.